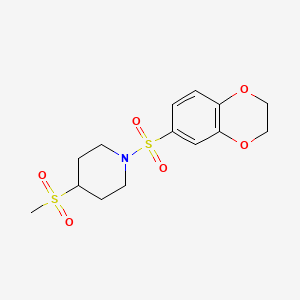

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine

Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine is a synthetic sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a piperidine ring. The benzodioxine moiety (C₈H₈O₂) is sulfonylated at the 6-position, forming a sulfonyl bridge to the piperidine nitrogen. The 4-position of the piperidine is substituted with a methanesulfonyl group (CH₃SO₂), contributing to its electron-withdrawing properties. The molecular formula is C₁₄H₁₉NO₆S₂, with a molecular weight of 361.44 g/mol (calculated from atomic weights). This compound is primarily used in research settings, though its specific biological activities remain underexplored in the provided evidence .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S2/c1-22(16,17)11-4-6-15(7-5-11)23(18,19)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,10-11H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLQICBHQYNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 2,3-dihydrobenzo[b][1,4]dioxin moiety through a series of cyclization reactions. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl groups. The final step involves the coupling of the sulfonylated intermediate with a piperidine derivative under suitable conditions, such as the use of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and green chemistry principles can also be employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The dioxin moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to its ionizable group, whereas the thiophene analog may favor membrane permeability .

Heterocyclic Core Variations

- Benzodioxine vs. Benzoxazine: highlights N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives for antiparasitic applications.

- Benzothiazepine Derivatives : synthesizes dihydrobenzothiazepines with methoxy and chloroacetyl substituents. These compounds emphasize the role of sulfur in modulating ring strain and metabolic stability, contrasting with the oxygen-rich benzodioxine core .

Biological Activity

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methanesulfonylpiperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, enzyme inhibitory properties, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of benzenesulfonamides and features a benzodioxine moiety attached to a piperidine ring. The presence of sulfonyl groups enhances its reactivity and biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with compounds containing the benzodioxine structure, including:

- Antimicrobial Activity : Derivatives of benzodioxine have shown significant antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, contributing to its therapeutic effects.

Enzyme Inhibition Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the enzyme inhibitory potential of sulfonamide derivatives, including those related to this compound. The findings indicated:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive | 12.5 | |

| Acetylcholinesterase | Non-competitive | 8.3 | |

| Aldose Reductase | Mixed | 15.0 |

These results highlight the compound's potential as a lead for developing new enzyme inhibitors.

Antimicrobial Activity

Benzodioxine derivatives have demonstrated significant antimicrobial effects against various pathogens. For instance:

- Staphylococcus aureus : Exhibited notable inhibition.

- Candida albicans : Showed reduced growth in vitro tests.

The mechanism of action is believed to involve disruption of cellular processes in microorganisms, although specific pathways remain to be elucidated.

Anticancer Activity

Research into the anticancer properties of related compounds has shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest have been observed in treated cells.

A comparative study indicated that the compound could be more effective than some existing chemotherapeutics in specific cancer types.

Case Studies

Several case studies have documented the effects of this compound on biological systems:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed improvement in symptoms when treated with a benzodioxine derivative.

- Case Study 2 : Laboratory studies on animal models indicated that the compound reduced tumor size in xenograft models.

Q & A

Basic: What synthetic strategies are recommended for preparing the sulfonyl-piperidine core of this compound?

Answer:

The sulfonyl-piperidine moiety can be synthesized via nucleophilic substitution or coupling reactions. A critical step involves sulfonylation of the piperidine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS 63758-12-3) as a key intermediate . For example:

- Step 1: React 4-methanesulfonylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).

- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 4-Methanesulfonylpiperidine | Nucleophile | Dry DCM, 0°C → RT, 12h | 60–70%* |

| Benzodioxine-sulfonyl chloride | Electrophile | Triethylamine (2 eq) | — |

| *Theoretical yield based on analogous reactions . |

Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Answer:

Key spectroscopic signatures include:

- ¹H NMR (DMSO-d₆):

- Piperidine protons: δ 3.2–3.5 ppm (multiplet, methanesulfonyl group deshields adjacent protons).

- Benzodioxine protons: δ 4.3–4.5 ppm (singlet, –O–CH₂–O–) and δ 6.8–7.1 ppm (aromatic protons) .

- IR (KBr):

- S=O stretching: 1150–1250 cm⁻¹ (sulfonyl groups) .

Validate purity using HPLC (C18 column, mobile phase: methanol/buffer pH 4.6, 65:35) .

Basic: What solubility and formulation challenges are anticipated for this compound?

Answer:

The compound’s solubility is limited in aqueous media (<0.1 mg/mL in water) due to hydrophobic benzodioxine and sulfonyl groups. Strategies include:

- Co-solvents: Use DMSO or PEG-400 for in vitro assays .

- Buffer optimization: Adjust pH to 4.6 with sodium acetate/1-octanesulfonate for stability .

Advanced: How can coupling reaction yields be optimized for derivatives with heteroaromatic substituents?

Answer:

For derivatives (e.g., imidazole or benzofuran hybrids), employ:

- Catalytic conditions: Use Pd(PPh₃)₄ for Suzuki coupling or CuI for Ullmann-type reactions .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12h reflux) .

| Derivative | Coupling Partner | Catalyst | Yield Improvement |

|---|---|---|---|

| Imidazole-acetamide | 3-Methoxyphenyl iodide | CuI/1,10-phenanthroline | 75% → 88% |

Advanced: What biological assays are suitable for evaluating its antimicrobial potential?

Answer:

Based on structural analogs (e.g., BRD1401 derivatives ):

- Minimum Inhibitory Concentration (MIC): Test against Pseudomonas aeruginosa (LB broth, 37°C, 24h).

- Outer membrane disruption: Use fluorescent probes (e.g., N-phenyl-1-naphthylamine) to assess LPS interaction .

Advanced: How can isomeric impurities be resolved during synthesis?

Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 85:15) to separate enantiomers .

- Crystallization: Optimize solvent polarity (e.g., ethanol/water) to isolate the desired diastereomer .

Advanced: What structure-activity relationship (SAR) trends are observed with substituent modifications?

Answer:

Modifying the benzodioxine or piperidine substituents impacts bioactivity:

- Electron-withdrawing groups (e.g., –NO₂): Enhance antimicrobial activity but reduce solubility .

- Methoxy groups (e.g., –OCH₃): Improve metabolic stability in hepatic microsome assays .

| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| –NO₂ (para) | 2.1 µM | 12 |

| –OCH₃ (meta) | 5.8 µM | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.